Cas no 1049369-48-3 (N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide)

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound featuring a quinoline core linked to a phenylpiperazine moiety via an ethanediamide bridge. This structure confers potential bioactivity, particularly in neurological and pharmacological applications, due to the presence of both quinoline and piperazine pharmacophores. The compound's design allows for selective interactions with biological targets, such as receptors or enzymes, making it a candidate for research in drug discovery. Its well-defined molecular architecture ensures reproducibility in synthesis and characterization, supporting its use in structure-activity relationship (SAR) studies. The compound is typically employed in academic and industrial research settings for investigating novel therapeutic agents.
N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide structure
1049369-48-3 structure
Product Name:N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
CAS No:1049369-48-3
MF:C24H27N5O2
MW:417.503484964371
CID:5759742
Update Time:2025-05-26

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2-methylquinolin-4-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
    • N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
    • Inchi: 1S/C24H27N5O2/c1-18-17-22(20-9-5-6-10-21(20)26-18)27-24(31)23(30)25-11-12-28-13-15-29(16-14-28)19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3,(H,25,30)(H,26,27,31)
    • InChI Key: INNMISMRABDMNL-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(C2=CC=CC=C2)CC1)(=O)C(NC1=C2C(=NC(C)=C1)C=CC=C2)=O

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F5266-0055-2μmol
N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
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N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide Related Literature

Additional information on N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Professional Introduction to N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS No. 1049369-48-3)

N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1049369-48-3, represents a novel class of molecules with potential therapeutic applications. The structural framework of this compound combines a quinoline moiety with a piperazine derivative, creating a unique pharmacophore that may interact with biological targets in novel ways.

The quinoline scaffold is well-documented for its biological activity, particularly in the context of antimicrobial and anticancer agents. Quinolines have been extensively studied for their ability to modulate various enzymatic and receptor pathways, making them valuable candidates for drug development. In particular, the 2-methylquinolin-4-yl group in this compound contributes to its structural complexity and may influence its binding affinity and selectivity. This feature is critical in the design of drugs that aim to achieve high specificity while minimizing off-target effects.

The other key component of this compound is the 4-phenylpiperazin-1-yl moiety, which is attached to an ethanediamide backbone. Piperazine derivatives are well-known for their role in central nervous system (CNS) drugs, where they often serve as pharmacophores due to their ability to interact with neurotransmitter receptors. The presence of the phenyl group in this context further enhances the compound's potential to interact with specific receptors, thereby modulating neuronal activity. This dual functionality—combining a quinoline scaffold with a piperazine derivative—makes N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide a promising candidate for further investigation.

Recent advancements in drug discovery have emphasized the importance of structure-based drug design, leveraging computational methods to predict and optimize molecular interactions. The structural features of N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide make it an attractive candidate for such approaches. High-throughput screening (HTS) and virtual screening techniques can be employed to identify potential binding sites and assess the compound's interaction with biological targets. These methods have been instrumental in accelerating the discovery of novel therapeutic agents, and they hold great promise for exploring the therapeutic potential of this compound.

In addition to computational methods, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the structural details of this compound. These techniques provide high-resolution data that can confirm the molecular structure and reveal insights into its conformational behavior. Understanding these structural aspects is crucial for optimizing the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Such information is vital for advancing the compound from preclinical studies to clinical trials.

The potential therapeutic applications of N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide are broad and multifaceted. Given its structural similarity to known bioactive molecules, this compound may exhibit properties relevant to various diseases, including neurological disorders, cardiovascular conditions, and infectious diseases. The quinoline moiety has been associated with antimicrobial activity, while the piperazine derivative suggests potential CNS effects. These dual characteristics make it an intriguing candidate for further exploration.

Current research in medicinal chemistry increasingly focuses on developing multifunctional compounds that can address multiple targets or modulate complex biological pathways. N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide embodies this trend by integrating multiple pharmacophoric elements into a single molecular framework. Such multifunctional approaches have shown promise in addressing complex diseases that involve multiple dysregulated pathways.

The synthesis of this compound represents a significant achievement in organic chemistry, demonstrating the ability to construct complex molecular architectures with precise functionalization. The synthetic route likely involves multi-step reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecules, opening new avenues for drug discovery.

As research continues to uncover new biological targets and mechanisms, compounds like N-(2-methylquinolin-4-ylyl)-N'-[2-(4-phenoxy-piperazin yl) ethanedi amide] will play a crucial role in developing next-generation therapeutics. The combination of quinoline and piperazine moieties offers a unique chemical space that may lead to discoveries of novel drugs with improved efficacy and safety profiles.

In conclusion, N-(2-methylquinolin-ylyl)-N'-[2-(4-phenoxy-piperazin yl) ethanedi amide] (CAS No. 1049369483) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of pharmacophores—quino line and piperazine derivatives—makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases.

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